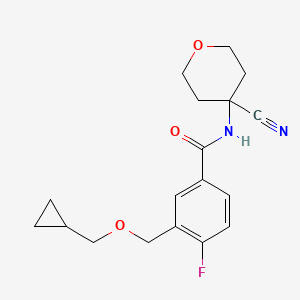
N-(4-Cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reagents and conditions necessary for the reaction to occur .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique
Human Metabolites Identification and Transporter-Mediated Excretion Study
Research by Umehara et al. (2009) explored the human metabolites of a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, which is being developed for treating stable angina and atrial fibrillation. This study helps understand the renal and hepatic uptake transporters for these metabolites, providing insights into their excretion mechanisms, which is crucial for drug development and safety assessments (Umehara et al., 2009).
Antimicrobial Synthesis
Desai et al. (2013) discussed the synthesis of new 5-arylidene derivatives bearing a fluorine atom, which have been evaluated for antimicrobial activities against various bacteria and fungi. The study highlights the significance of fluorine atoms in enhancing the antimicrobial activity of compounds, illustrating the potential use of similar chemical structures in developing new antimicrobial agents (Desai et al., 2013).
Fluorine-18 Labeling for Imaging
Lang et al. (1999) synthesized fluorine-18-labeled derivatives for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research underscores the utility of fluorine-containing compounds in diagnostic imaging, providing a non-invasive method to assess tumor receptor status, which is vital for cancer diagnosis and treatment planning (Lang et al., 1999).
Fluorine in Organic Synthesis
Groendyke et al. (2016) reported on an iron-catalyzed, fluoroamide-directed C-H fluorination method. This process showcases the incorporation of fluorine into organic molecules, emphasizing the role of fluorine in modifying the reactivity, stability, and biological activity of organic compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Groendyke et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c19-16-4-3-14(9-15(16)11-24-10-13-1-2-13)17(22)21-18(12-20)5-7-23-8-6-18/h3-4,9,13H,1-2,5-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRJHSKOZUICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCOCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

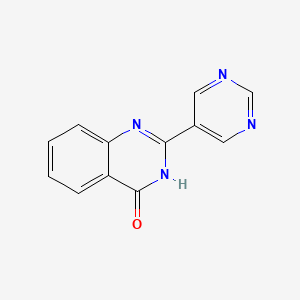
![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)
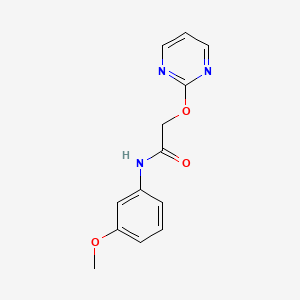
![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
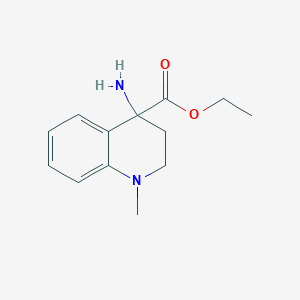
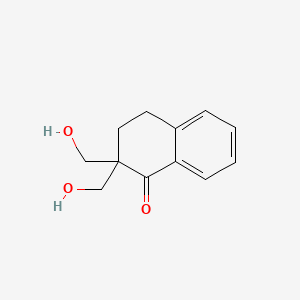
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)

